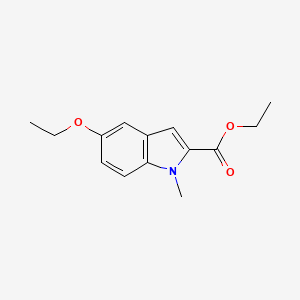
1-(1,4-Diazepan-1-YL)octan-1-one
Overview
Description
“1-(1,4-Diazepan-1-YL)octan-1-one” is a chemical compound . It is used in various scientific research and pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,4-diazepanes, which is a core structure in “this compound”, can be achieved through an enzymatic intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of “this compound” includes a seven-membered ring with two nitrogen atoms (1,4-diazepane) attached to an octan-1-one group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in various chemical databases .Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-YL)octan-1-one is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the activity of GABA, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic, sedative, and muscle relaxant effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission. It has also been shown to decrease the activity of the glutamate receptor, which is the main excitatory neurotransmitter in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of the compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,4-Diazepan-1-YL)octan-1-one in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Another advantage is its ability to selectively target the GABA receptor, leading to fewer side effects compared to other drugs that target multiple receptors. However, one limitation of using this compound in lab experiments is the potential for toxicity, which can be harmful to researchers.
Future Directions
There are several future directions for the use of 1-(1,4-Diazepan-1-YL)octan-1-one in scientific research. One direction is the development of new drugs based on the compound's unique properties. Another direction is the study of the compound's potential use in the treatment of other disorders, such as epilepsy and post-traumatic stress disorder. Additionally, further research is needed to determine the long-term effects of the compound on the central nervous system.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. Its unique properties make it a promising candidate for the development of new drugs, and its selective targeting of the GABA receptor leads to fewer side effects compared to other drugs. Further research is needed to determine the long-term effects of the compound on the central nervous system and its potential use in the treatment of other disorders.
Scientific Research Applications
1-(1,4-Diazepan-1-YL)octan-1-one has been used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and muscle spasms. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)octan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWKCSUTRFBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655441 | |
| Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61903-17-1 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-1-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



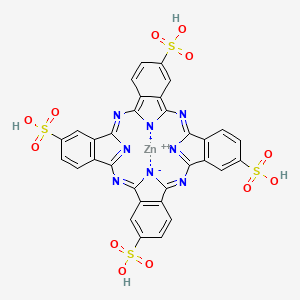

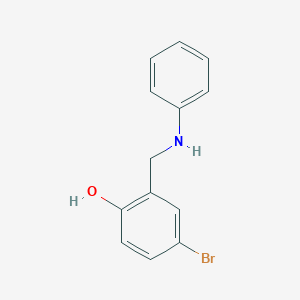

![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)
![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

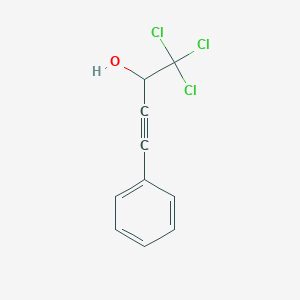
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)
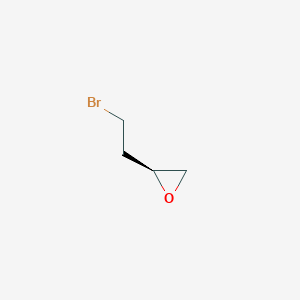
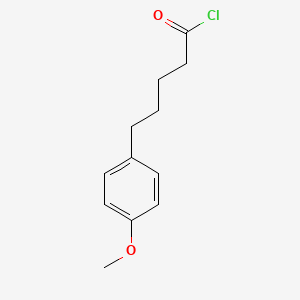
![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)
